di-tert-Butyl (2S,3R)-3-(hydroxymethyl)azetidine-1,2-dicarboxylate di-tert-Butyl (2S,3R)-3-(hydroxymethyl)azetidine-1,2-dicarboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13660407
InChI: InChI=1S/C14H25NO5/c1-13(2,3)19-11(17)10-9(8-16)7-15(10)12(18)20-14(4,5)6/h9-10,16H,7-8H2,1-6H3/t9-,10-/m0/s1
SMILES: CC(C)(C)OC(=O)C1C(CN1C(=O)OC(C)(C)C)CO
Molecular Formula: C14H25NO5
Molecular Weight: 287.35 g/mol

di-tert-Butyl (2S,3R)-3-(hydroxymethyl)azetidine-1,2-dicarboxylate

CAS No.:

Cat. No.: VC13660407

Molecular Formula: C14H25NO5

Molecular Weight: 287.35 g/mol

* For research use only. Not for human or veterinary use.

di-tert-Butyl (2S,3R)-3-(hydroxymethyl)azetidine-1,2-dicarboxylate -

Specification

Molecular Formula C14H25NO5
Molecular Weight 287.35 g/mol
IUPAC Name ditert-butyl (2S,3R)-3-(hydroxymethyl)azetidine-1,2-dicarboxylate
Standard InChI InChI=1S/C14H25NO5/c1-13(2,3)19-11(17)10-9(8-16)7-15(10)12(18)20-14(4,5)6/h9-10,16H,7-8H2,1-6H3/t9-,10-/m0/s1
Standard InChI Key DUWGFJASFZHWLB-UWVGGRQHSA-N
Isomeric SMILES CC(C)(C)OC(=O)[C@@H]1[C@@H](CN1C(=O)OC(C)(C)C)CO
SMILES CC(C)(C)OC(=O)C1C(CN1C(=O)OC(C)(C)C)CO
Canonical SMILES CC(C)(C)OC(=O)C1C(CN1C(=O)OC(C)(C)C)CO

Introduction

Structural and Stereochemical Characteristics

Molecular Architecture

The compound features a central azetidine ring, a four-membered cyclic amine, substituted at the 1- and 2-positions with tert-butoxycarbonyl (Boc) groups and at the 3-position with a hydroxymethyl moiety. The azetidine ring’s inherent strain (approximate 90° bond angles) contributes to its reactivity, while the Boc groups provide steric protection and influence solubility.

Table 1: Key Molecular Properties

PropertyValue
CAS Registry Number1116478-18-2
Molecular Weight255.33 g/mol
Stereochemistry(2S,3R) configuration
Functional GroupsBoc-protected amines, hydroxymethyl

The stereochemistry at C2 (S) and C3 (R) is critical for dictating spatial interactions in biological systems, making enantioselective synthesis a priority .

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy confirms the compound’s structure, with distinct signals for:

  • tert-Butyl groups: δ ~1.4 ppm (singlet, 18H)

  • Azetidine protons: δ 3.5–4.2 ppm (complex splitting due to ring strain and stereochemistry)

  • Hydroxymethyl: δ ~3.7 ppm (broad singlet, exchangeable with D2O)

Mass spectrometry typically shows a molecular ion peak at m/z 255.33 (M+H)+, with fragmentation patterns consistent with Boc group loss.

Synthesis and Manufacturing

Synthetic Pathways

The synthesis involves multi-step strategies to construct the azetidine ring while preserving stereochemical integrity:

  • Ring Formation: Cyclization of β-amino alcohols or related precursors under Mitsunobu conditions (e.g., DIAD, PPh3) to form the azetidine core.

  • Boc Protection: Sequential protection of the azetidine nitrogen and hydroxyl groups using di-tert-butyl dicarbonate (Boc2O) in the presence of bases like DMAP .

  • Purification: Chromatographic separation (silica gel, hexane/EtOAc gradients) to isolate the (2S,3R) diastereomer.

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield (%)
Azetidine cyclizationDIAD, PPh3, THF, 0°C → rt45–60
Boc protectionBoc2O, DMAP, CH2Cl2, 25°C85–92

Critical parameters include strict temperature control (<5°C during cyclization) and anhydrous conditions to prevent Boc group hydrolysis .

Stereochemical Control

The (2S,3R) configuration is achieved through:

  • Chiral auxiliaries or catalysts in the cyclization step

  • Kinetic resolution during crystallization

  • Enzymatic desymmetrization of prochiral intermediates

Enantiomeric excess (ee) ≥95% is typically required for pharmaceutical applications, necessitating advanced analytical methods like chiral HPLC.

Chemical Reactivity and Functionalization

Site-Specific Reactivity

The compound undergoes selective transformations at three key sites:

  • Azetidine Nitrogen: Boc deprotection with TFA/CH2Cl2 yields a primary amine for further functionalization.

  • Hydroxymethyl Group: Oxidation (Dess-Martin periodinane) to a carbonyl or sulfonation for nucleophilic substitution.

  • Carboxylates: Transesterification under acidic conditions (e.g., HCl/MeOH).

Table 3: Representative Derivitization Reactions

Reaction TypeReagentsProduct Application
Boc deprotectionTFA/DCM (1:1 v/v)Amine intermediates
OxidationDess-Martin periodinaneKetone-containing analogs
Ester hydrolysisLiOH, THF/H2OCarboxylic acid derivatives

Steric hindrance from the tert-butyl groups necessitates prolonged reaction times (12–24 h) for complete conversions.

Pharmaceutical and Industrial Applications

Drug Discovery Applications

The compound serves as a precursor to:

  • β-Lactamase Inhibitors: Structural analogs show promise in combating antibiotic resistance.

  • Kinase Inhibitors: The azetidine ring mimics peptide bonds in ATP-binding pockets.

  • Protease-Activated Receptor (PAR) Antagonists: Exploiting the constrained azetidine geometry for selective binding.

Material Science Applications

  • Chiral Ligands: The stereogenic centers enable asymmetric catalysis in cross-coupling reactions.

  • Polymer Monomers: Ring-opening polymerization yields polyamides with unique thermal properties.

ParameterRequirement
PPENitrile gloves, lab coat, goggles
VentilationFume hood (≥0.5 m/s face velocity)
Spill ManagementAbsorb with inert material, dispose as hazardous waste

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